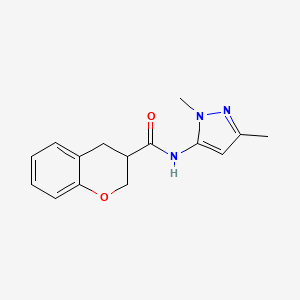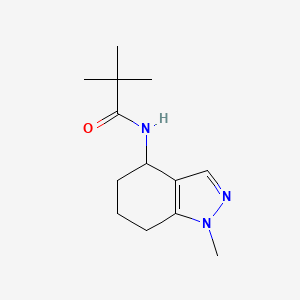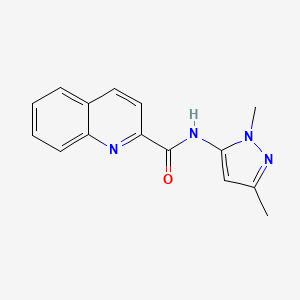
N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMQX and is a non-competitive antagonist of the AMPA receptor.
作用機序
N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide acts as a non-competitive antagonist of the AMPA receptor by binding to the receptor and preventing the activation of the ion channel. This results in a decrease in the influx of calcium ions into the cell, which is necessary for the induction of long-term potentiation (LTP) and synaptic plasticity.
Biochemical and Physiological Effects:
N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the induction of LTP, which is necessary for synaptic plasticity and memory formation. This compound has also been found to have neuroprotective effects by preventing the excitotoxicity of glutamate in the brain.
実験室実験の利点と制限
One of the advantages of using N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide in lab experiments is its potency as a non-competitive antagonist of the AMPA receptor. This allows for the precise control of the receptor activity and the study of its effects on synaptic plasticity and memory formation. However, one of the limitations of using this compound is its potential toxicity and off-target effects, which can affect the interpretation of the results.
将来の方向性
There are many future directions for the study of N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide. One of the areas of interest is the development of more potent and selective non-competitive antagonists of the AMPA receptor for the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Another area of interest is the study of the role of the AMPA receptor in synaptic plasticity and memory formation, which can lead to the development of new therapies for memory-related disorders. Additionally, the use of N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide in combination with other compounds can lead to the discovery of new drug targets and the development of more effective therapies.
Conclusion:
In conclusion, N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potency as a non-competitive antagonist of the AMPA receptor makes it a valuable tool for the study of synaptic plasticity and memory formation. However, its potential toxicity and off-target effects should be taken into consideration when interpreting the results of lab experiments. The future directions for the study of N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide are vast and can lead to the development of new therapies for neurological disorders.
合成法
The synthesis of N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide involves the reaction of 2-aminobenzonitrile with 3,5-dimethylpyrazole in the presence of a catalyst. The reaction yields the desired product, which can be purified using various methods such as recrystallization and column chromatography.
科学的研究の応用
N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. This compound has been found to be a potent non-competitive antagonist of the AMPA receptor, which is a subtype of glutamate receptors that are involved in synaptic plasticity and memory formation.
特性
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10-9-14(19(2)18-10)17-15(20)13-8-7-11-5-3-4-6-12(11)16-13/h3-9H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTCQGFRNUVLAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=NC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide](/img/structure/B7558865.png)

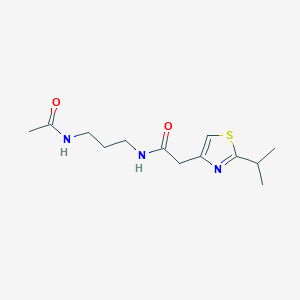
![N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide](/img/structure/B7558893.png)

![1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B7558898.png)
![3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid](/img/structure/B7558904.png)
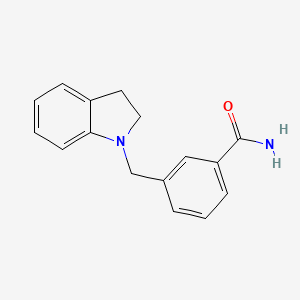
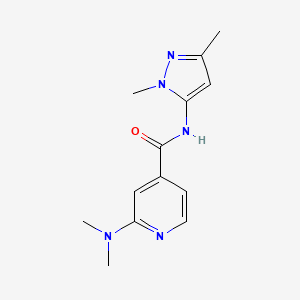
![3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide](/img/structure/B7558915.png)
![2-(cyclopropylmethoxy)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7558942.png)
